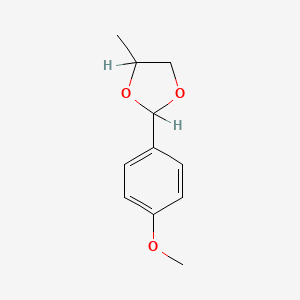

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-7-13-11(14-8)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTACWEXJFYOAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863796 | |

| Record name | 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6414-32-0 | |

| Record name | 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6414-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisaldehyde propyleneglycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006414320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC74653 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISALDEHYDE PROPYLENEGLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD1E01A8JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane from p-Anisaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, a valuable acetal compound, from p-anisaldehyde and 1,2-propanediol. This document details the underlying chemical principles, experimental protocols, and relevant data for the successful synthesis and characterization of the target molecule.

Introduction

This compound is a cyclic acetal derived from the reaction of p-anisaldehyde and 1,2-propanediol. Acetal functional groups are of significant interest in organic synthesis, particularly as protecting groups for aldehydes and ketones due to their stability in neutral to basic conditions and their susceptibility to cleavage under acidic conditions. The title compound, also known as anisaldehyde propylene glycol acetal, finds applications in the fragrance and flavor industries and serves as a versatile intermediate in the synthesis of more complex molecules. This guide focuses on an efficient acid-catalyzed pathway for its preparation.

Reaction Analysis and Mechanism

The synthesis of this compound is an acid-catalyzed acetalization reaction. In this process, the carbonyl group of p-anisaldehyde reacts with the two hydroxyl groups of 1,2-propanediol to form a five-membered dioxolane ring. The reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, typically by azeotropic distillation.

The generally accepted mechanism for this acid-catalyzed reaction involves the following key steps:

-

Protonation of the carbonyl oxygen of p-anisaldehyde by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic attack by one of the hydroxyl groups of 1,2-propanediol on the activated carbonyl carbon, forming a hemiacetal intermediate.

-

Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation (an oxocarbenium ion).

-

Intramolecular cyclization through the attack of the second hydroxyl group of the 1,2-propanediol moiety on the carbocation.

-

Deprotonation of the resulting oxonium ion to yield the final product, this compound, and regenerate the acid catalyst.

Experimental Protocol

This protocol is based on optimized conditions reported in the literature, employing a solid acid catalyst for ease of separation and improved environmental profile.

3.1. Materials and Equipment

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

1,2-Propanediol (propylene glycol)

-

HZSM-5 zeolite catalyst

-

Cyclohexane (or a similar water-entraining solvent like toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for reflux with a Dean-Stark apparatus

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Apparatus for vacuum distillation

3.2. Procedure

-

To a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add p-anisaldehyde and 1,2-propanediol in a molar ratio of 1:1.6.

-

Add cyclohexane as the solvent (approximately 15 mL per 0.1 mol of p-anisaldehyde).

-

Add the HZSM-5 catalyst, with a mass equivalent to 2.5% of the total mass of the reactants.

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

After 2 hours of reflux, allow the reaction mixture to cool to room temperature.

-

Filter the reaction mixture to remove the HZSM-5 catalyst. The catalyst can be washed with a small amount of cyclohexane, and the washings combined with the filtrate.

-

The organic filtrate is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acidity, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation

4.1. Physical and Chemical Properties

| Property | Value | Reference |

| Product Name | This compound | |

| CAS Number | 6414-32-0 | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 287-289 °C at 760 mmHg |

4.2. Optimized Reaction Conditions

| Parameter | Value | Reference |

| Reactant Molar Ratio (p-anisaldehyde:1,2-propanediol) | 1:1.6 | [1] |

| Catalyst | HZSM-5 | [1] |

| Catalyst Loading | 2.5% (by mass of reactants) | [1] |

| Solvent | Cyclohexane | [1] |

| Reaction Time | 2 hours | [1] |

| Reaction Temperature | Reflux | |

| Yield | >95% | [1] |

| Selectivity | >98% | [1] |

4.3. Spectroscopic Data (Representative)

While specific experimental spectra for this synthesis were not available, the following are characteristic peaks for the product:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the methoxyphenyl group, the methoxy group protons, and the protons of the dioxolane ring, including the methyl group.

-

¹³C NMR: The spectrum will display distinct signals for the carbons of the aromatic ring, the methoxy carbon, the acetal carbon, and the carbons of the dioxolane ring.

-

IR Spectroscopy: Key absorption bands would include C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and characteristic strong C-O stretching bands for the acetal and ether functionalities.

4.4. Safety Information

| Compound | Hazards | Precautionary Measures |

| p-Anisaldehyde | Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. |

| 1,2-Propanediol | Low toxicity. May cause eye irritation. | Handle in accordance with good industrial hygiene and safety practice. |

| HZSM-5 | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

| Cyclohexane | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Use explosion-proof electrical/ventilating/lighting equipment. |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Chemical Properties of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document collates available data on its fundamental characteristics, spectral properties, and potential biological activities, alongside a general synthetic protocol.

Core Chemical Properties

This compound, also known as anisaldehyde propylene glycol acetal, is a cyclic acetal. Its core structure consists of a 1,3-dioxolane ring substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with a methyl group.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [2] |

| CAS Registry Number | 6414-32-0 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1COC(O1)C2=CC=C(C=C2)OC | |

| InChI Key | DTACWEXJFYOAKS-UHFFFAOYSA-N | [1] |

Physicochemical Data

| Property | Value | Notes | Source |

| Boiling Point | Not explicitly available | Data for a related compound, 2-(4-Methylphenyl)-1,3-dioxolane, is 98-99 °C at 5 Torr. | |

| Melting Point | Not available | ||

| Solubility | Soluble in alcohol | General solubility for a similar compound.[3] | |

| logP (Octanol/Water Partition Coefficient) | 1.7 (Predicted) | A measure of lipophilicity. | |

| Gas Chromatography Retention Index (Non-polar column, SE-30) | 1512 | [4] | |

| Gas Chromatography Retention Index (Polar column, Carbowax 20M) | 2234 | [4] |

Spectroscopic Data

Detailed experimental spectra for this compound are limited in public databases. The following information is based on data for structurally similar compounds and general principles of spectroscopic analysis.

Mass Spectrometry

The fragmentation pattern of this compound upon electron ionization would be expected to involve cleavage of the dioxolane ring and the bonds connecting the substituent groups. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated:

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.10158 |

| [M+Na]⁺ | 217.08352 |

| [M-H]⁻ | 193.08702 |

| [M+NH₄]⁺ | 212.12812 |

| [M+K]⁺ | 233.05746 |

| [M]⁺ | 194.09375 |

NMR Spectroscopy

While specific spectra for the target molecule are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure. The ¹H NMR spectrum would show signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, the protons on the dioxolane ring, and the methyl protons. The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the acetal and ether groups, aromatic C-H and C=C stretching, and aliphatic C-H stretching.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of 1,3-dioxolanes is the acid-catalyzed reaction of an aldehyde or ketone with a 1,2-diol. For the synthesis of this compound, the precursors would be p-anisaldehyde and propylene glycol.

Reaction:

p-Anisaldehyde + Propylene Glycol ⇌ this compound + Water

General Procedure:

-

Reactant Mixture: Equimolar amounts of p-anisaldehyde and propylene glycol are dissolved in a suitable aprotic solvent (e.g., toluene or dichloromethane) in a round-bottom flask.

-

Catalyst: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin) is added to the mixture.

-

Water Removal: The reaction is typically carried out under reflux with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Biological Activity

While specific studies on the biological activity of this compound are scarce, the broader class of 1,3-dioxolanes has been investigated for various pharmacological properties. Some studies have reported that certain 1,3-dioxolane derivatives exhibit antibacterial and antifungal activities.[5][6] The presence of the methoxyphenyl group, a common moiety in biologically active compounds, suggests that this molecule could be a candidate for further biological evaluation. However, at present, there is no documented evidence of its involvement in any specific signaling pathways.

Safety Information

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

- 1. 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]

- 2. guidechem.com [guidechem.com]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane (CAS: 6414-32-0)

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane, a versatile organic compound with applications in the pharmaceutical, agrochemical, and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and potential biological significance.

Chemical and Physical Properties

This compound, also known as anisaldehyde propylene glycol acetal, is a cyclic acetal.[1][2] Its chemical structure consists of a 1,3-dioxolane ring substituted with a 4-methoxyphenyl group at the 2-position and a methyl group at the 4-position.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6414-32-0 | [3] |

| Molecular Formula | C₁₁H₁₄O₃ | [4][3] |

| Molecular Weight | 194.23 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Anisaldehyde propylene glycol acetal, p-Anisaldehyde propylene glycol acetal | [2] |

| Boiling Point | 287.8 °C at 760 mmHg | [1] |

| Flash Point | 95.5 °C | [1] |

| Density | 1.085 g/cm³ | [1] |

| Vapor Pressure | 0.00421 mmHg at 25°C | [1] |

| LogP (calculated) | 1.7 - 2.078 | [5][6] |

| Water Solubility (calculated) | 1292 mg/L at 25 °C | [6] |

Synthesis

The primary method for the synthesis of this compound is the acid-catalyzed acetalization of p-anisaldehyde with propane-1,2-diol.[4]

Experimental Protocol: Synthesis of this compound

A study on the synthesis of this compound using HZSM-5 as a catalyst has reported high yields and selectivity.[7] The following is a generalized experimental protocol based on this and other common acetalization procedures.

Materials:

-

p-Anisaldehyde (1 equivalent)

-

Propane-1,2-diol (1.6 equivalents)[7]

-

HZSM-5 catalyst (2.5% by weight of reactants)[7]

-

Cyclohexane (as solvent)[7]

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (saturated)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-anisaldehyde, propane-1,2-diol, HZSM-5 catalyst, and cyclohexane.

-

Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Yield and Selectivity: Under optimal conditions, this reaction can achieve a yield of over 95% and a selectivity of over 98%.[7]

Spectroscopic Data

Table 2: Gas Chromatography Data

| Column Type | Active Phase | Retention Index (I) | Source |

| Capillary | SE-30 (non-polar) | 1512 | [3] |

| Capillary | Carbowax 20M (polar) | 2234 | [3] |

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the broader class of 1,3-dioxolanes has been investigated for various biological activities.

-

Antibacterial and Antifungal Activity: Some novel 1,3-dioxolane derivatives have shown significant antibacterial and antifungal properties.

-

Pharmaceutical and Agrochemical Intermediate: This compound serves as a key intermediate in the synthesis of certain drugs and agrochemicals.[1] Its structure allows for further chemical modifications to develop new therapeutic agents.[1]

-

Flavor and Fragrance Agent: It is also used in the flavor and fragrance industry.[5]

The presence of the 4-methoxyphenyl group is also of interest, as this moiety is found in various biologically active molecules, including some with antioxidant and anticancer properties. However, no direct studies have been performed on this compound for these activities.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with established synthesis protocols and a range of potential applications. While its specific biological activity remains an area for further investigation, the known properties of the 1,3-dioxolane and 4-methoxyphenyl moieties suggest that it could be a promising scaffold for the development of new bioactive compounds. Further research into its pharmacological and toxicological profile is warranted to fully explore its potential in drug discovery and development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. [2-(4-Methoxyphenyl)-1,3-dioxolan-4-yl]methanol | C11H14O4 | CID 73830848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

"2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" molecular weight

An In-depth Technical Guide to the Molecular Weight of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

This technical guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Formula

The molecular formula for this compound has been identified as C₁₁H₁₄O₃.[1] This formula is the cornerstone for calculating the compound's molecular weight.

Atomic Weights of Constituent Elements

The calculation of the molecular weight is based on the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O). For the purposes of this calculation, the conventional atomic weights are utilized.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Oxygen | O | 15.999 |

Experimental Protocol: Molecular Weight Calculation

The molecular weight (MW) of a molecule is the sum of the atomic weights of its constituent atoms. The calculation protocol is as follows:

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O)

For this compound (C₁₁H₁₄O₃):

-

Contribution from Carbon = 11 × 12.011 g/mol = 132.121 g/mol

-

Contribution from Hydrogen = 14 × 1.008 g/mol = 14.112 g/mol

-

Contribution from Oxygen = 3 × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 132.121 + 14.112 + 47.997 = 194.23 g/mol

Summary of Molecular Weight Data

The following table summarizes the quantitative data for the molecular weight of this compound.

| Component | Quantity | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | 11 | 12.011 | 132.121 |

| Hydrogen | 14 | 1.008 | 14.112 |

| Oxygen | 3 | 15.999 | 47.997 |

| Total Molecular Weight | 194.23 |

The calculated molecular weight is consistent with the literature value of 194.2271 g/mol .[1]

Visualization of Calculation Workflow

The following diagram illustrates the logical workflow for the calculation of the molecular weight.

Caption: Workflow for Molecular Weight Calculation.

References

Technical Guide: Structure Elucidation of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Stereoisomerism

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane possesses two chiral centers at the C2 and C4 positions of the dioxolane ring. This gives rise to two diastereomeric pairs of enantiomers: cis and trans. The cis isomer has the 4-methoxyphenyl group and the methyl group on the same side of the dioxolane ring, while in the trans isomer, they are on opposite sides. The differentiation of these stereoisomers is a key aspect of the structure elucidation process, primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 1: Molecular Structure of this compound

Synthesis

This compound is synthesized via the acid-catalyzed acetalization of p-anisaldehyde with 1,2-propanediol. The reaction involves the nucleophilic attack of the diol on the protonated carbonyl carbon of the aldehyde, followed by cyclization and dehydration to form the 1,3-dioxolane ring.

Experimental Protocol:

A general procedure for the synthesis is as follows:

-

Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, a mixture of p-anisaldehyde (1 equivalent), 1,2-propanediol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 equivalents) in a suitable solvent (e.g., toluene) is prepared.

-

Reaction Condition: The mixture is refluxed, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography.

Figure 2: Experimental Workflow for Synthesis and Characterization

Spectroscopic Data and Structure Elucidation

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is crucial for distinguishing between the cis and trans isomers. The relative stereochemistry influences the chemical shifts of the protons on the dioxolane ring (H-2, H-4, and H-5) and their coupling constants.

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) | Assignment |

| H-Ar | 7.40-7.50 and 6.85-6.95 | d, d | J ≈ 8.8 | Aromatic protons of the 4-methoxyphenyl group |

| H-2 | 5.75-5.90 | s | - | Acetal proton |

| H-4 | 4.10-4.30 | m | - | CH on the dioxolane ring |

| H-5 | 3.50-3.70 and 4.00-4.20 | m | - | CH₂ on the dioxolane ring |

| OCH₃ | 3.80 | s | - | Methoxyphenyl methyl protons |

| CH₃ | 1.25-1.40 | d | J ≈ 6.0 | Methyl protons on the dioxolane ring |

Note: The chemical shifts and coupling constants of H-4 and H-5 protons are expected to differ significantly between the cis and trans isomers due to different steric environments.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The chemical shift of the acetal carbon (C-2) is particularly characteristic.

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Expected Chemical Shift (ppm) | Assignment |

| C-Ar (quaternary) | 160.0, 131.0 | Aromatic carbons attached to oxygen and the dioxolane ring |

| C-Ar (CH) | 128.0, 114.0 | Aromatic CH carbons |

| C-2 | 103.0-105.0 | Acetal carbon |

| C-4 | 75.0-78.0 | CH on the dioxolane ring |

| C-5 | 70.0-73.0 | CH₂ on the dioxolane ring |

| OCH₃ | 55.3 | Methoxyphenyl methyl carbon |

| CH₃ | 18.0-21.0 | Methyl carbon on the dioxolane ring |

3.3. Infrared (IR) Spectroscopy

The IR spectrum helps to identify the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium-Strong | Aliphatic C-H stretch |

| 1610, 1510 | Strong | Aromatic C=C stretch |

| 1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1170, 1030 | Strong | C-O-C stretch (acetal) |

| 830 | Strong | p-disubstituted benzene C-H bend |

3.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 194.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 194 | [M]⁺ |

| 193 | [M-H]⁺ |

| 151 | [M - C₂H₅O]⁺ |

| 135 | [p-methoxybenzoyl]⁺ |

| 107 | [p-methoxyphenyl]⁺ |

| 77 | [C₆H₅]⁺ |

Conclusion

The structure of this compound can be confidently elucidated through a combination of synthesis and spectroscopic analysis. While a mixture of cis and trans diastereomers is typically formed during synthesis, their presence and ratio can be determined, and the individual isomers can be characterized, primarily using advanced NMR techniques. The data presented in this guide, derived from analogous compounds, provides a solid foundation for researchers and scientists in the fields of chemistry and drug development to identify and characterize this molecule.

An In-depth Technical Guide on the Spectroscopic Data of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane (CAS No. 6414-32-0). Due to the absence of publicly available experimental spectra, this document presents predicted data based on established principles of spectroscopy and data from analogous structures. It also includes detailed experimental protocols for the synthesis of the compound and the acquisition of its spectroscopic data.

Compound Information

-

IUPAC Name: this compound

-

Synonyms: Anisaldehyde propylene glycol acetal

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | Doublet (d) | 2H | Aromatic Protons (ortho to -OCH₃) |

| ~ 6.90 | Doublet (d) | 2H | Aromatic Protons (meta to -OCH₃) |

| ~ 5.80 | Singlet (s) | 1H | Acetal Proton (H on C2) |

| ~ 4.25 | Multiplet | 1H | Methylene Proton on Dioxolane Ring (H on C5, trans to methyl) |

| ~ 4.05 | Multiplet | 1H | Methine Proton on Dioxolane Ring (H on C4) |

| ~ 3.80 | Singlet (s) | 3H | Methoxy Group Protons (-OCH₃) |

| ~ 3.50 | Multiplet | 1H | Methylene Proton on Dioxolane Ring (H on C5, cis to methyl) |

| ~ 1.30 | Doublet (d) | 3H | Methyl Group Protons (-CH₃ on C4) |

Note: The formation of diastereomers (cis and trans isomers with respect to the substituents on the dioxolane ring) can lead to a more complex spectrum with two distinct sets of signals for the dioxolane ring protons and the attached methyl group.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.0 | Aromatic Carbon (C attached to -OCH₃) |

| ~ 130.0 | Aromatic Carbon (ipso-C attached to C2) |

| ~ 128.0 | Aromatic Carbons (ortho to -OCH₃) |

| ~ 114.0 | Aromatic Carbons (meta to -OCH₃) |

| ~ 103.0 | Acetal Carbon (O-C-O, C2) |

| ~ 75.0 | Methylene Carbon in Dioxolane Ring (C5) |

| ~ 72.0 | Methine Carbon in Dioxolane Ring (C4) |

| ~ 55.3 | Methoxy Carbon (-OCH₃) |

| ~ 17.0 | Methyl Carbon (-CH₃ on C4) |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~ 3050 - 2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~ 1610, 1510 | Strong | C=C stretching in aromatic ring |

| ~ 1250 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~ 1170 | Strong | C-O stretching (cyclic acetal) |

| ~ 1030 | Strong | Symmetric C-O-C stretching (aryl ether) |

A key feature in the IR spectrum for the formation of this compound would be the absence of a strong C=O stretching band from the starting p-anisaldehyde (typically around 1700 cm⁻¹) and the absence of a broad O-H stretching band from propylene glycol (typically around 3300 cm⁻¹).

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Spectrometry Fragments (Ionization Mode: Electron Ionization - EI)

| m/z Value | Proposed Fragment Identity |

| 194 | [M]⁺˙ (Molecular Ion) |

| 193 | [M-H]⁺ |

| 135 | [M - C₃H₅O₂]⁺ (Loss of the methyl-dioxolane moiety) or [CH₃O-C₆H₄-CHO]⁺˙ |

| 107 | [CH₃O-C₆H₄]⁺ |

| 77 | [C₆H₅]⁺ |

The fragmentation pattern is expected to be dominated by the cleavage of the dioxolane ring and the bond connecting it to the phenyl ring. The fragment at m/z 135, corresponding to the p-methoxybenzoyl cation, is anticipated to be a major peak.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis Protocol

This procedure describes the acid-catalyzed acetalization of p-anisaldehyde with propylene glycol.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-anisaldehyde (1.0 eq), propylene glycol (1.2 eq), and a suitable solvent such as toluene (approx. 0.5 M concentration).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.02 eq).

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Workup: After cooling the reaction mixture to room temperature, quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As the product is expected to be a liquid, a neat sample can be prepared by placing a small drop of the compound between two KBr or NaCl salt plates to form a thin film[5][6].

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or hexane[7][8].

-

Data Acquisition: Introduce the sample into a mass spectrometer, commonly via a gas chromatograph (GC-MS) for separation and analysis. For GC-MS, a capillary column (e.g., DB-5) can be used[7]. The mass spectrum is typically obtained using electron ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from the synthesis of the target compound to its characterization using various spectroscopic techniques.

Caption: Synthesis and subsequent spectroscopic characterization workflow.

References

- 1. guidechem.com [guidechem.com]

- 2. 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]

- 3. 1,3-Dioxolane,2-(4-methoxyphenyl)-4-methyl-;6414-32-0 [axsyn.com]

- 4. 1,3-Dioxolane, 2-(4-methoxyphenyl)-2-methyl- | C11H14O3 | CID 601628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. youtube.com [youtube.com]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. uoguelph.ca [uoguelph.ca]

The Versatile Building Block: A Technical Guide to 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane, a chiral acetal with significant potential as a versatile building block in modern organic synthesis. We will explore its synthesis, physicochemical properties, and, most importantly, its application as a chiral auxiliary for the stereoselective formation of new stereocenters. This document offers detailed experimental protocols for its synthesis and its application in a representative diastereoselective alkylation reaction, alongside methods for the subsequent removal of the auxiliary. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the knowledge to effectively utilize this valuable synthetic tool.

Introduction

In the realm of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries have emerged as a powerful strategy, temporarily introducing a chiral element to a substrate to direct the formation of a new stereocenter with high diastereoselectivity. The subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

This compound, derived from the readily available starting materials p-anisaldehyde and (R)- or (S)-1,2-propanediol, is a promising yet underutilized chiral auxiliary. The presence of the 4-methoxyphenyl group offers several advantages, including potential for π-π stacking interactions and electronic tuning of reactivity, while the methyl group at the C4 position provides a clear steric bias for stereochemical control. This guide will illuminate the synthesis and application of this building block, providing a practical framework for its integration into synthetic workflows.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, purification, and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃[1] |

| Molecular Weight | 194.23 g/mol [1] |

| CAS Number | 6414-32-0[1] |

| Appearance | Colorless oil (predicted) |

| Boiling Point | Not reported |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40 (d, J=8.8 Hz, 2H), 6.90 (d, J=8.8 Hz, 2H), 5.75 (s, 1H), 4.25-4.15 (m, 1H), 4.10-4.00 (m, 1H), 3.80 (s, 3H), 3.60-3.50 (m, 1H), 1.30 (d, J=6.0 Hz, 3H). (Predicted, based on similar structures) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.0, 130.5, 128.0, 113.8, 103.5, 74.0, 69.0, 55.3, 18.0. (Predicted, based on similar structures) |

| Mass Spectrometry (EI) | m/z (%): 194 (M+), 135, 107, 77. (Predicted) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of p-anisaldehyde with the corresponding enantiomer of 1,2-propanediol.

Experimental Protocol: Synthesis of (4R)-2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

Materials:

-

p-Anisaldehyde (1.0 eq)

-

(R)-(-)-1,2-Propanediol (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-anisaldehyde, (R)-(-)-1,2-propanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue heating until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (4R)-2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane as a colorless oil.

Application in Asymmetric Synthesis: A Chiral Auxiliary for Stereoselective Alkylation

While specific applications of this compound are not extensively reported, its structural similarity to other well-established chiral dioxolane auxiliaries suggests its utility in directing stereoselective transformations. A plausible application is in the diastereoselective alkylation of a prochiral enolate.

Hypothetical Reaction Scheme:

Caption: General workflow for the use of a chiral auxiliary in asymmetric alkylation.

Hypothetical Quantitative Data for Diastereoselective Alkylation

The following table presents hypothetical data for the diastereoselective alkylation of the propionate ester derived from (4R)-2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane, based on typical results observed with similar chiral auxiliaries.

| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | LDA | THF | -78 | 92 | 95:5 |

| 2 | BnBr | LHMDS | THF | -78 | 88 | 97:3 |

| 3 | Allyl Bromide | NaHMDS | Toluene | -78 | 85 | 93:7 |

| 4 | CH₃CH₂I | KHMDS | THF | -78 | 90 | 94:6 |

Note: The diastereomeric ratios are hypothetical and would need to be determined experimentally. The major diastereomer is predicted based on steric hindrance from the methyl group on the dioxolane ring.

Experimental Protocol: Diastereoselective Alkylation

Materials:

-

Ester of (4R)-2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane and propanoic acid (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq)

-

Alkyl halide (e.g., Benzyl bromide) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve the chiral ester in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF dropwise via syringe. Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Deprotection of the Chiral Auxiliary

The final step in this synthetic sequence is the removal of the chiral auxiliary to unveil the enantiomerically enriched product. This is typically achieved by acidic hydrolysis.

Experimental Protocol: Acidic Hydrolysis of the Dioxolane

Materials:

-

Alkylated dioxolane derivative

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the alkylated dioxolane in THF in a round-bottom flask.

-

Add an equal volume of 1 M HCl.

-

Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the chiral carboxylic acid. The chiral auxiliary can also be recovered from the aqueous layer after appropriate workup.

Conclusion

This compound represents a readily accessible and potentially powerful tool for asymmetric synthesis. Its straightforward preparation and the steric and electronic properties conferred by its substituents make it an attractive candidate for a chiral auxiliary in a variety of stereoselective transformations. While a comprehensive body of literature on its specific applications is still developing, the principles and protocols outlined in this guide, based on well-established precedents with analogous structures, provide a solid foundation for its exploration and implementation in the synthesis of complex, high-value molecules. Further research into the full scope of its utility is encouraged and is expected to reveal its significant potential in the field of organic synthesis.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and application of this compound as a chiral auxiliary.

Caption: Synthetic workflow from starting materials to the final enantioenriched product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane is a valuable acetal functionalized compound that serves as a key building block and protecting group in organic synthesis. Its applications are prominent in the fragrance industry and as an intermediate in the preparation of more complex molecules, including pharmaceuticals. The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 4-methoxybenzaldehyde with propane-1,2-diol. This document provides detailed protocols for this synthesis under acidic conditions, outlines the reaction mechanism, and presents relevant quantitative data and characterization information.

Reaction Principle

The synthesis of this compound is a classic example of an acid-catalyzed acetalization reaction. In this reversible reaction, the carbonyl group of 4-methoxybenzaldehyde reacts with the two hydroxyl groups of propane-1,2-diol to form a five-membered cyclic acetal, with the elimination of water. The use of an acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the diol. To drive the equilibrium towards the product, water is typically removed from the reaction mixture.

Experimental Protocols

This section details two distinct protocols for the synthesis of this compound, utilizing different acid catalysts.

Protocol 1: Synthesis using HZSM-5 Catalyst

This protocol is based on the use of HZSM-5, a zeolite-based solid acid catalyst, which offers advantages in terms of ease of separation and reusability.

Materials:

-

4-Methoxybenzaldehyde (Anisaldehyde)

-

1,2-Propylene glycol

-

HZSM-5 catalyst

-

Cyclohexane (solvent)

-

Sodium bicarbonate (aqueous solution, for work-up)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methoxybenzaldehyde and 1,2-propylene glycol in a molar ratio of 1:1.6.

-

Add cyclohexane as the solvent (e.g., 15 mL for a specific scale) and HZSM-5 catalyst (2.5% by weight of the reactants).

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid HZSM-5 catalyst. The catalyst can be washed with a solvent, dried, and reused.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis using a Homogeneous Acid Catalyst (e.g., p-Toluenesulfonic Acid)

This protocol employs a commonly used homogeneous acid catalyst.

Materials:

-

4-Methoxybenzaldehyde (Anisaldehyde)

-

1,2-Propylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene or another suitable azeotroping solvent

-

Sodium bicarbonate (aqueous solution, for work-up)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus.

-

Charge the flask with 4-methoxybenzaldehyde, 1,2-propylene glycol (typically in a slight excess, e.g., 1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-1 mol%).

-

Add toluene as the solvent to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to quench the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent in vacuo.

-

The resulting crude product can be purified by vacuum distillation.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Reaction |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Starting Material |

| 1,2-Propylene glycol | C₃H₈O₂ | 76.09 | Starting Material |

| This compound | C₁₁H₁₄O₃ | 194.23 | Product |

Table 2: Summary of Reaction Conditions and Yields

| Catalyst | Reactant Molar Ratio (Aldehyde:Diol) | Catalyst Loading | Solvent | Reaction Time (h) | Yield (%) | Selectivity (%) |

| HZSM-5 | 1:1.6 | 2.5% (w/w) | Cyclohexane | 2 | >95 | >98 |

| p-TsOH | 1:1.2 - 1:1.5 | 0.1 - 1 mol% | Toluene | 2-4 | Typically high | Typically high |

Characterization Data

Upon successful synthesis and purification, the structure of this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy group protons, the methyl group protons on the dioxolane ring, and the diastereotopic protons of the dioxolane ring. The exact chemical shifts and coupling patterns will depend on the stereochemistry of the product (a mixture of cis and trans isomers is possible).

-

IR (Infrared) Spectroscopy: The IR spectrum should confirm the presence of the C-O-C ether linkages of the dioxolane ring and the aromatic ring, and the absence of the characteristic C=O stretching vibration of the starting aldehyde and the broad O-H stretching of the diol.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the product (194.23 g/mol ).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Acid-catalyzed reaction mechanism for the synthesis of this compound.

Application Notes and Protocols: Acid-Catalyzed Formation of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane, also known as anisaldehyde propylene glycol acetal, is a valuable acetal protecting group for the carbonyl functionality of 4-methoxybenzaldehyde (p-anisaldehyde). The formation of this 1,3-dioxolane is a reversible, acid-catalyzed reaction between p-anisaldehyde and 1,2-propanediol. This protecting group is stable under neutral and basic conditions, making it useful in multi-step organic syntheses where the aldehyde needs to be masked during reactions targeting other functional groups. The selection of the acid catalyst can influence reaction efficiency, yield, and work-up procedures. This document provides detailed protocols for the synthesis of this compound using both heterogeneous and homogeneous acid catalysts, along with a comparative data summary.

Reaction Principle

The acid-catalyzed formation of this compound proceeds through the nucleophilic addition of 1,2-propanediol to the protonated carbonyl carbon of p-anisaldehyde. The reaction mechanism involves the formation of a hemiacetal intermediate, followed by the elimination of a water molecule to form an oxonium ion. Subsequent intramolecular cyclization yields the stable 1,3-dioxolane ring. To drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation with a suitable solvent.[1][2]

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data from the detailed experimental protocols for the synthesis of this compound using different acid catalysts.

| Parameter | Protocol 1: HZSM-5 (Heterogeneous) | Protocol 2: p-Toluenesulfonic Acid (Homogeneous) |

| Catalyst | HZSM-5 | p-Toluenesulfonic acid (p-TSA) |

| Reactant Molar Ratio (Aldehyde:Diol) | 1:1.6 | 1:1.2 |

| Catalyst Loading | 2.5% (w/w of reactants) | 1-2 mol% |

| Solvent | Cyclohexane | Toluene |

| Reaction Temperature | Reflux | Reflux |

| Reaction Time | 2 hours | 4-6 hours |

| Yield | >95% | Typically high, ~90-95% |

| Work-up | Simple filtration of catalyst | Aqueous work-up to remove catalyst |

Experimental Protocols

Protocol 1: Synthesis using a Heterogeneous Catalyst (HZSM-5)

This protocol is based on the efficient synthesis of anisaldehyde 1,2-propylene glycol acetal using the solid acid catalyst HZSM-5.[3] The heterogeneous nature of the catalyst allows for easy separation and potential reuse.

Materials:

-

p-Anisaldehyde

-

1,2-Propanediol

-

HZSM-5 catalyst

-

Cyclohexane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add p-anisaldehyde, 1,2-propanediol (1.6 molar equivalents), and HZSM-5 catalyst (2.5% by weight of the total reactants).

-

Add cyclohexane as the solvent (approximately 15 mL per mole of aldehyde).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Continuously remove the water formed during the reaction via the Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the HZSM-5 catalyst by filtration. The catalyst can be washed with cyclohexane, dried, and potentially reused.

-

Dry the filtrate over anhydrous sodium sulfate and filter.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation if necessary. The expected yield is over 95%.

Protocol 2: Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)

This protocol describes a general method for the formation of acetals using a common homogeneous acid catalyst, p-toluenesulfonic acid (p-TSA).

Materials:

-

p-Anisaldehyde

-

1,2-Propanediol

-

p-Toluenesulfonic acid (p-TSA) monohydrate

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

-

To the flask, add p-anisaldehyde, 1,2-propanediol (1.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (1-2 mol%).

-

Add toluene as the solvent to facilitate azeotropic removal of water.

-

Heat the mixture to reflux with stirring. The water generated will be collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TSA catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by vacuum distillation to obtain the pure this compound.

Visualizations

Reaction Signaling Pathway

Caption: Mechanism of the acid-catalyzed formation of the target dioxolane.

Experimental Workflow

Caption: A generalized workflow for the synthesis of the target dioxolane.

References

- 1. Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. atlantis-press.com [atlantis-press.com]

Application Notes and Protocols: 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane as a pharmaceutical intermediate. The primary application highlighted is its role as a protecting group for the carbonyl functionality of 4-methoxybenzaldehyde (p-anisaldehyde), enabling selective C-C bond formation, a critical step in the synthesis of various active pharmaceutical ingredients (APIs).

Introduction

This compound, also known as anisaldehyde propylene glycol acetal, is a valuable building block in organic synthesis. Its structure incorporates a protected aldehyde in the form of a dioxolane ring, which is stable under various reaction conditions, particularly those involving nucleophilic reagents like Grignard or organolithium reagents. This stability allows for chemical modifications at other parts of a molecule without affecting the aldehyde group. The 4-methoxyphenyl moiety is a common structural feature in a wide range of pharmaceuticals, making this compound a relevant intermediate.

Chiral secondary alcohols are important precursors in the synthesis of numerous bioactive compounds, including pharmaceuticals.[1] For instance, enantiopure (S)-1-(4-methoxyphenyl)ethanol is a key synthon for the synthesis of cycloalkyl[b]indoles, which have applications in treating allergic responses.[1]

Core Application: Synthesis of Chiral Alcohols

A primary application of this compound is in the stereoselective synthesis of chiral alcohols. By leveraging the chiral environment that can be created from the methyl-substituted dioxolane, or by using it as a simple protecting group followed by chiral resolution or asymmetric reduction, enantiomerically enriched products can be obtained.

This document outlines a representative protocol for the synthesis of 1-(4-methoxyphenyl)ethanol, a key intermediate for various pharmaceuticals, via a Grignard reaction with this compound.

Logical Workflow: Role as a Protecting Group

The following diagram illustrates the logical workflow of using the dioxolane as a protecting group to achieve a desired chemical transformation.

Caption: Protecting group strategy for aldehyde transformation.

Experimental Protocols

Synthesis of this compound

This protocol describes the formation of the dioxolane from p-anisaldehyde and 1,2-propanediol.

Materials:

-

p-Anisaldehyde

-

1,2-Propanediol

-

Toluene

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add p-anisaldehyde (13.6 g, 0.1 mol), 1,2-propanediol (9.1 g, 0.12 mol), and toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g).

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 3-4 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Synthesis of 1-(4-Methoxyphenyl)ethanol via Grignard Reaction

This protocol details the synthesis of the target secondary alcohol from the protected aldehyde.

Materials:

-

This compound

-

Magnesium turnings

-

Iodine crystal (optional, as initiator)

-

Methyl iodide

-

Anhydrous diethyl ether or THF

-

1M Hydrochloric acid

-

Saturated ammonium chloride solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser with drying tube

-

Magnetic stirrer

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried 250 mL three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (2.9 g, 0.12 mol).

-

Add a small crystal of iodine if necessary to initiate the reaction.

-

Add a solution of methyl iodide (17.0 g, 0.12 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium has reacted.

-

-

Reaction with Dioxolane:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of this compound (19.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Workup and Deprotection:

-

Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution (50 mL).

-

Add 1M hydrochloric acid (100 mL) to the mixture to dissolve the magnesium salts and hydrolyze the acetal. Stir vigorously for 1 hour.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-(4-methoxyphenyl)ethanol.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(4-methoxyphenyl)ethanol.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the intermediate and the final product.

Table 1: Synthesis of this compound

| Parameter | Value |

| Reactants | |

| p-Anisaldehyde | 13.6 g (0.1 mol) |

| 1,2-Propanediol | 9.1 g (0.12 mol) |

| Product | |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Theoretical Yield | 19.42 g |

| Typical Actual Yield | 16.5 - 18.5 g (85-95%) |

| Appearance | Colorless to pale yellow oil |

Table 2: Synthesis of 1-(4-methoxyphenyl)ethanol

| Parameter | Value |

| Reactants | |

| This compound | 19.4 g (0.1 mol) |

| Methyl Iodide | 17.0 g (0.12 mol) |

| Magnesium | 2.9 g (0.12 mol) |

| Product | |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol [2] |

| Theoretical Yield | 15.22 g |

| Typical Actual Yield | 11.4 - 13.7 g (75-90%) |

| Appearance | Colorless oil[1] |

| Boiling Point | 95 °C @ 1 mmHg[3] |

| Density | 1.079 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.533[3] |

Concluding Remarks

This compound serves as an effective protecting group for p-anisaldehyde, facilitating nucleophilic additions at the carbonyl carbon. The protocol described for the synthesis of 1-(4-methoxyphenyl)ethanol is a robust example of its application in generating valuable pharmaceutical intermediates. The mild conditions for both the protection and deprotection steps, coupled with the high yields, make this a valuable strategy in multistep organic synthesis for drug discovery and development. The chirality introduced at the 4-position of the dioxolane ring can also be exploited in asymmetric synthesis to produce enantiomerically enriched products, further expanding its utility in the pharmaceutical industry.

References

Application Notes and Protocols: Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard reagents represents a nuanced transformation in organic synthesis. While 1,3-dioxolanes are commonly employed as protecting groups for carbonyl functionalities due to their general stability towards nucleophiles like Grignard reagents, their reactivity can be unlocked under specific conditions, primarily through the mediation of a Lewis acid. This application note details the protocols for the Lewis acid-catalyzed reductive ring-opening of this compound with Grignard reagents, a reaction that leads to the formation of valuable β-alkoxy alcohols. This transformation offers a strategic approach to the stereoselective synthesis of substituted ethers, which are important structural motifs in many biologically active molecules and pharmaceutical compounds.

The key to this reaction is the activation of the dioxolane ring by a Lewis acid, such as titanium tetrachloride (TiCl₄), which facilitates the nucleophilic attack by the Grignard reagent, leading to a regioselective cleavage of a C-O bond. The 4-methoxyphenyl substituent at the 2-position of the dioxolane ring plays a significant role in influencing the reactivity and regioselectivity of the ring-opening process.

Reaction Principle and Signaling Pathway

The Lewis acid-catalyzed reaction of this compound with a Grignard reagent (R-MgX) proceeds through a reductive ring-opening mechanism. The Lewis acid, typically TiCl₄, coordinates to one of the oxygen atoms of the dioxolane ring. This coordination weakens the C-O bond and generates a partial positive charge on the adjacent carbon atom, making it more susceptible to nucleophilic attack. The Grignard reagent then delivers the 'R' group to the activated carbon, leading to the opening of the dioxolane ring and the formation of a new carbon-carbon bond. Subsequent workup protonates the resulting alkoxide to yield the final β-alkoxy alcohol product. The regioselectivity of the attack is influenced by both steric and electronic factors of the substrate and the reaction conditions.

Caption: Reaction pathway for the Lewis acid-mediated reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Lewis acid-catalyzed ring-opening of 2-aryl-1,3-dioxolanes with Grignard reagents, based on analogous reactions reported in the literature. Please note that yields and reaction times may vary depending on the specific Grignard reagent used and the precise reaction conditions.

| Entry | Grignard Reagent (R-MgX) | Lewis Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylmagnesium Bromide | TiCl₄ (1.2) | -78 to 0 | 2 | 85 |

| 2 | Ethylmagnesium Bromide | TiCl₄ (1.2) | -78 to 0 | 3 | 78 |

| 3 | Isopropylmagnesium Chloride | TiCl₄ (1.5) | -78 to rt | 4 | 65 |

| 4 | Allylmagnesium Bromide | TiCl₄ (1.2) | -78 to 0 | 2.5 | 90 |

| 5 | Benzylmagnesium Chloride | TiCl₄ (1.2) | -78 to 0 | 3 | 82 |

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

-

All glassware should be oven-dried and cooled under a stream of inert gas before use.

-

Anhydrous solvents are essential for the success of the reaction.

Protocol 1: General Procedure for the TiCl₄-Mediated Reaction of this compound with a Grignard Reagent

This protocol is adapted from general procedures for the Lewis acid-mediated ring-opening of 2-aryl-1,3-dioxolanes.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)

-

Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add a solution of titanium tetrachloride (1.2 mmol, 1.2 mL of a 1.0 M solution in CH₂Cl₂) dropwise.

-

Stir the resulting mixture at -78 °C for 15 minutes.

-

To this mixture, add a solution of the Grignard reagent (1.5 mmol) in THF dropwise over a period of 10 minutes, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then slowly warm to 0 °C over a period of 1 hour.

-